4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride
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Overview
Description
4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride is a complex organic compound with a unique structure that includes an ethoxy group, a fluorophenyl group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxy-3-nitrobenzenesulfonyl chloride with 4-fluoroaniline under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis reactions produce sulfonic acids.
Scientific Research Applications
4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: Researchers use it to study enzyme interactions and protein modifications.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride
- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
4-Ethoxy-3-(3-(4-fluorophenyl)ureido)benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-3-[(4-fluorophenyl)carbamoylamino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4S/c1-2-23-14-8-7-12(24(16,21)22)9-13(14)19-15(20)18-11-5-3-10(17)4-6-11/h3-9H,2H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXGBFUWJYFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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